REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=[O:12])=[CH:5]2.S(=O)(=O)(O)O.[CH3:19]O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH3:19])=[O:12])=[CH:5]2
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Name
|
|
Quantity
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0.95 g
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Type
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reactant
|
Smiles
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ClC=1C=C2C=C(NC2=CC1)C(=O)O
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was refluxed for 5 h
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Duration
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5 h
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Type
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TEMPERATURE
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Details
|
cooled
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Type
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CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized twice from methanol
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |